Boc-Asn-OBzl is a common building block employed in the chemical synthesis of peptides, which are chains of amino acids. These chains play crucial roles in various biological processes. The "Boc" (tert-Butyloxycarbonyl) and "benzyl" groups in Boc-Asn-OBzl act as protecting groups, safeguarding the asparagine side chain during peptide chain assembly. Once the peptide is synthesized, these protecting groups can be selectively removed to reveal the functional asparagine side chain.
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Boc-Asn-OBzl can be utilized as a substrate for certain enzymes, particularly those involved in asparagine metabolism. By studying how enzymes interact with Boc-Asn-OBzl, researchers can gain valuable insights into the enzyme's function and mechanism of action. This information can be crucial for understanding various biological processes and developing new drugs or therapeutic strategies.
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Boc-asn-obzl, also known as tert-butoxycarbonyl-L-asparagine benzyl ester, is a chemical compound with the molecular formula C₁₆H₂₂N₂O₅. It is a derivative of asparagine, an amino acid that plays a critical role in protein synthesis and metabolism. The compound features a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester (OBzl) moiety, which enhance its stability and solubility in organic solvents. The presence of these groups allows for selective
The synthesis of Boc-asn-obzl typically involves the following steps:
Boc-asn-obzl is primarily utilized in peptide synthesis due to its protective groups that allow for selective reactions without interfering with the amino acid's reactivity. Its applications include:
Boc-asn-obzl shares structural similarities with other amino acid derivatives, particularly those containing protective groups and ester functionalities. Here are some similar compounds:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Boc-Asp(OBzl) | Similar Boc protection, but with Aspartic Acid | More acidic properties due to the carboxylic group |
| Boc-Glu(OBzl) | Contains Glutamic Acid | Additional carboxylic acid group increases acidity |
| Boc-Gly-OH | Simple glycine derivative | Lacks complex side chains, simpler reactivity |
| Boc-Trp(OBzl) | Tryptophan derivative | Aromatic side chain influences interactions |
Boc-asn-obzl is unique due to its specific combination of the asparagine backbone with both Boc and OBzl groups, which provide distinct properties for peptide synthesis compared to other derivatives.
The tert-butyloxycarbonyl (Boc) group is introduced to the α-amine of L-asparagine using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A representative protocol involves dissolving L-asparagine in a 1:1 mixture of water and 1,4-dioxane, followed by the addition of sodium carbonate (1 equivalent) and Boc₂O (1.2 equivalents) at 20°C [2]. The reaction proceeds overnight, achieving a 91% yield after acidification with hydrochloric acid and filtration [2]. This method avoids racemization due to the aqueous environment’s neutral pH, preserving the stereochemical integrity of the amino acid [1] [4]. Alternative solvents, such as tetrahydrofuran (THF) or acetonitrile, have been reported, though water-dioxane mixtures remain preferred for their balance of solubility and reaction efficiency [4].
Following Boc protection, the carboxyl group of asparagine is esterified with a benzyl (Bzl) group. A common approach involves treating Boc-protected asparagine with benzyl bromide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions [6]. For instance, dissolving Boc-Asn-OH in dimethylformamide (DMF) with benzyl bromide and triethylamine at 0–5°C yields Boc-Asn-OBzl after 12 hours [6]. The benzyl ester group enhances solubility in organic solvents, facilitating subsequent peptide coupling reactions. Careful control of moisture is critical to prevent hydrolysis of the activated intermediate [6].
Recent advances enable sequential Boc protection and benzylation in a single reactor, reducing purification steps. In one method, L-asparagine is reacted with Boc₂O and sodium carbonate in a water-dioxane mixture, followed by direct addition of benzyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) [1] [6]. This approach achieves an 85% yield by maintaining a biphasic system that isolates the hydrophobic benzyl ester product, streamlining the workflow [6]. However, competing hydrolysis of benzyl bromide in aqueous environments necessitates precise stoichiometric control and rapid phase separation [4].
Solvent polarity significantly impacts reaction rates and yields. Polar aprotic solvents like DMF or THF improve Boc₂O solubility but may require anhydrous conditions to prevent premature hydrolysis [4]. Water-dioxane mixtures (1:1) optimize Boc protection by solubilizing both the amino acid and Boc₂O while minimizing side reactions [2]. For benzylation, DMF is ideal due to its high dielectric constant, which stabilizes the transition state during esterification [6].
Boc protection proceeds efficiently at 20–25°C, with elevated temperatures (40°C) accelerating the reaction but risking racemization [2] [4]. Benzylation, however, requires colder conditions (0–5°C) to suppress side reactions, such as the formation of N-benzyl byproducts [6]. Industrial-scale processes often employ jacketed reactors to maintain precise temperature control during exothermic steps [1].
The choice of base influences both protection steps. Sodium carbonate provides sufficient alkalinity for Boc activation without degrading the amino acid [2]. In contrast, stronger bases like sodium hydroxide may hydrolyze the benzyl ester. For benzylation, organic bases such as triethylamine or DMAP (4-dimethylaminopyridine) are preferred, as they neutralize hydrogen bromide generated in situ without forming insoluble salts [6].
Crude Boc-Asn-OBzl is typically isolated by adjusting the reaction mixture to pH 2 with hydrochloric acid, precipitating the product as a white solid [2]. Filtration and successive washes with cold water remove residual salts and solvents [1]. For higher purity, recrystallization from ethanol-water mixtures (3:1) achieves >99% purity, as confirmed by HPLC [5]. Industrial processes often employ continuous filtration systems and spray drying to handle large batches efficiently [1].
Scaling up Boc-Asn-OBzl synthesis requires addressing solvent recovery, waste management, and process safety. Continuous-flow reactors minimize thermal gradients during Boc protection, improving consistency across batches [1]. Benzylation steps benefit from automated pH control systems to prevent over-acidification, which could cleave the Boc group [6]. Additionally, solvent recycling via distillation reduces costs, particularly for high-boiling-point solvents like DMF [4].
N-tert-butoxycarbonyl-L-asparagine benzyl ester (Boc-Asn-OBzl) represents a significant protected amino acid derivative with the molecular formula C16H22N2O5 and molecular weight of 322.36 g/mol [1] [2]. The compound exhibits a melting point range of 124-126°C and demonstrates a calculated density of 1.188 g/cm³ [1] [2]. While specific single-crystal X-ray diffraction data for the isolated Boc-Asn-OBzl compound remains limited in the literature, structural insights can be extrapolated from related asparagine derivatives and theoretical calculations.
The molecular architecture of Boc-Asn-OBzl features the characteristic tert-butoxycarbonyl protecting group at the N-terminus, which adopts a bulky conformation that influences the overall molecular geometry [1]. The benzyl ester group at the C-terminus provides additional steric bulk and participates in aromatic interactions within the crystal lattice [1]. Theoretical studies suggest that the compound likely adopts an extended conformation similar to other protected amino acid derivatives, with the asparagine side chain amide group positioned to participate in hydrogen bonding interactions [3].
The crystal structure of Boc-L-Asn-L-Pro-OBzl·CH3OH provides crucial insights into the behavior of Boc-Asn-OBzl within peptide sequences [4] [5]. This dipeptide crystallizes in the monoclinic space group P2(1) with unit cell parameters a = 10.049(1) Å, b = 10.399(2) Å, c = 11.702(1) Å, and β = 92.50(1)° [4]. The unit cell volume is 1221.7(3) ų with Z = 2, and the structure was refined to an R-factor of 0.043 [4].
The dipeptide adopts an extended conformation with the Asn-Pro peptide bond in the trans configuration [4]. The molecular structure reveals that the tert-butoxycarbonyl protected dipeptide benzyl ester crystallizes with one methanol molecule per asymmetric unit, which plays a crucial role in the hydrogen bonding network [4]. The presence of methanol significantly influences the crystal packing and stability of the structure.
The backbone torsion angles demonstrate typical values for extended peptide conformations, with the asparagine residue showing characteristic gauche conformations around the side chain χ1 angle [4]. The proline residue exhibits the expected restricted φ angle due to the cyclic nature of its side chain, contributing to the overall conformational stability of the dipeptide [4].
The molecular packing in Boc-L-Asn-L-Pro-OBzl·CH3OH demonstrates a sophisticated arrangement driven by multiple intermolecular interactions [4]. The dipeptide molecules organize in extended conformations that facilitate optimal hydrogen bonding networks throughout the crystal lattice. The benzyl ester groups participate in aromatic-aromatic interactions and van der Waals contacts that contribute to the overall crystal stability [4].
The packing arrangement shows that molecules are arranged in layers with alternating hydrophobic and hydrophilic regions. The tert-butoxycarbonyl groups create hydrophobic patches that interact through weak van der Waals forces, while the peptide backbone and asparagine side chains form hydrophilic regions dominated by hydrogen bonding interactions [4]. This amphiphilic character is characteristic of protected amino acid derivatives and influences their crystallization behavior.
The crystal packing demonstrates efficient space filling with a calculated density of 1.14 g/cm³ [4]. The arrangement allows for optimal intermolecular interactions while minimizing steric clashes between the bulky protecting groups. The inclusion of methanol molecules in the crystal lattice creates additional hydrogen bonding opportunities that stabilize the overall packing arrangement.
The intramolecular hydrogen bonding patterns in Boc-Asn-OBzl derivatives reveal complex interactions that influence molecular conformation and stability [6] [7]. In the asparagine side chain, the primary amide group (CONH2) can adopt different rotameric states, with the gauche+ conformation being particularly favorable for intramolecular hydrogen bonding [7]. Nuclear Overhauser Effect (NOE) NMR studies on related Boc-asparagine derivatives demonstrate that intramolecular hydrogen bonding occurs between the tert-butoxycarbonyl methyl protons and other functional groups within the molecule [3].
The asparagine side chain in Boc-Asn-OBzl exhibits a double anchoring mechanism where the amide group acts as both hydrogen bond donor and acceptor [7]. Infrared spectroscopy and quantum chemistry calculations reveal that the asparagine side chain behaves as a stronger hydrogen bond acceptor than donor, resulting in preferential formation of main chain to side chain hydrogen bonds [7]. This asymmetric hydrogen bonding pattern contributes to the conformational preferences observed in crystal structures.
The tert-butoxycarbonyl protecting group participates in intramolecular interactions through its carbonyl oxygen, which can form hydrogen bonds with the asparagine amide protons [3]. These interactions influence the overall molecular conformation and contribute to the stability of the protected amino acid derivative.
The interaction between Boc-Asn-OBzl derivatives and solvent molecules, particularly methanol, reveals sophisticated hydrogen bonding networks that significantly influence crystal structure and stability [4] [8]. In the Boc-L-Asn-L-Pro-OBzl·CH3OH structure, methanol molecules form specific hydrogen bonds with the asparagine side chain amide group, creating a bridging network that connects adjacent peptide molecules [4].
Methanol exhibits dual functionality as both hydrogen bond donor and acceptor, forming hydrogen bonds through its hydroxyl group [8]. The methanol-asparagine interactions involve the methanol hydroxyl proton forming hydrogen bonds with the asparagine carbonyl oxygen, while the methanol oxygen accepts hydrogen bonds from the asparagine amide protons [4]. This creates a stable intermolecular network that contributes to the overall crystal stability.
The presence of methanol in the crystal lattice also influences the conformation of the asparagine side chain, promoting specific rotameric states that optimize hydrogen bonding interactions [6]. Studies on related systems show that methanol can strengthen hydrogen bonds between polar groups while weakening hydrophobic interactions, leading to specific structural arrangements in the crystal lattice [8].
Water molecules, when present in asparagine derivative crystals, demonstrate different hydrogen bonding patterns compared to methanol [9] [10]. In asparaginium halide salts, water molecules mediate interactions between the organic cations and halide anions, creating complex three-dimensional hydrogen bonding networks [9]. These water-mediated interactions contribute to the formation of layered structures with alternating cation and anion layers.
The structural analysis of Boc-Asn-OBzl reveals significant similarities and differences compared to related asparagine derivatives [11] [12] [9]. L-asparaginium halide salts (chloride, bromide, and iodide) form an isostructural series with similar hydrogen bonding patterns but different unit cell dimensions [9] [10]. These structures demonstrate that the asparaginium cation adopts a consistent gauche conformation with torsion angles ranging from -55.4° to -58.3°, indicating that this conformational preference is maintained across different crystal environments [9].
The comparison with Boc-Asp(OBzl)-OH reveals fundamental differences in hydrogen bonding capabilities [13]. While Boc-Asn-OBzl contains a primary amide side chain that can participate in multiple hydrogen bonding interactions, Boc-Asp(OBzl)-OH has a carboxylic acid derivative that exhibits different hydrogen bonding patterns [13]. The melting point difference (124-126°C for Boc-Asn-OBzl versus 102-104°C for Boc-Asp(OBzl)-OH) reflects these different intermolecular interaction capabilities [13] [1].
Glycosylated asparagine derivatives demonstrate modified hydrogen bonding patterns compared to the parent amino acid [6]. The attachment of carbohydrate groups to the asparagine side chain disrupts the typical intramolecular hydrogen bonding observed in simple asparagine derivatives, leading to different conformational preferences and crystal packing arrangements [6]. This modification affects the overall peptide conformation and demonstrates the sensitivity of asparagine derivatives to chemical modifications.